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Compound of Interest

Compound Name:
tert-Butyl ethyl(2-

hydroxyethyl)carbamate

Cat. No.: B136270 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationsschrift bietet detaillierte Protokolle und technische Anleitungen zur

chemischen Modifikation (Derivatisierung) der primären Hydroxylgruppe von N-Boc-

Ethanolamin. N-(tert-Butoxycarbonyl)ethanolamin ist ein wertvolles bifunktionelles Molekül, das

in der organischen Synthese und der medizinischen Chemie breite Anwendung findet. Die

selektive Derivatisierung seiner Hydroxylgruppe ermöglicht die Einführung verschiedener

funktioneller Gruppen und ist ein entscheidender Schritt bei der Synthese von

pharmazeutischen Wirkstoffen, Linkern für Antikörper-Wirkstoff-Konjugate (ADCs) und anderen

komplexen Molekülen.

Die hier vorgestellten Protokolle umfassen gängige und robuste Methoden wie die O-

Acylierung, O-Alkylierung (Williamson-Ethersynthese) und die Mitsunobu-Reaktion. Jedes

Protokoll wird durch quantitative Daten, detaillierte experimentelle Verfahren und schematische

Darstellungen unterstützt, um eine erfolgreiche Umsetzung im Labor zu gewährleisten.

O-Acylierung der Hydroxylgruppe
Die O-Acylierung ist eine fundamentale Transformation zur Einführung einer Esterfunktion.

Diese Methode wird häufig genutzt, um die Hydroxylgruppe zu schützen oder um die

pharmakokinetischen Eigenschaften eines Moleküls zu modifizieren.
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Steglich-Veresterung mit EDC-Kopplung
Die Steglich-Veresterung ist eine milde und effiziente Methode zur Bildung von Esterbindungen

unter Verwendung eines Carbodiimid-Kopplungsreagenzes wie EDC (1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimid) und eines Katalysators wie DMAP (4-Dimethylaminopyridin).

[1][2]

Workflow: Steglich-Veresterung

N-Boc-Ethanolamin
+ Carbonsäure

+ EDC.HCl
+ DMAP

+ DIPEA in DCM

Rühren bei Raumtemperatur
über Nacht

Wässrige Aufarbeitung
(HCl, NaOH, Sole) Säulenchromatographie N-Boc-2-acyloxyethylamin

Click to download full resolution via product page

Experimentelles Protokoll: Synthese von 2-((tert-Butoxycarbonyl)amino)ethylbenzoat[1]

Reagenzien und Materialien:

N-Boc-Ethanolamin (10 g, 62 mmol)

Benzoesäure (8,5 g, 70 mmol)

EDC.HCl (15 g, 78 mmol)

Diisopropylethylamin (DIPEA) (24 g, 125 mmol)

4-(Dimethylamino)pyridin (DMAP) (0,76 g, 6,2 mmol)

Dichlormethan (DCM) (50 mL)

1 M Salzsäure (HCl)
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2 M Natriumhydroxid (NaOH)

Gesättigte Natriumchloridlösung (Sole)

Wasserfreies Natriumsulfat

Durchführung:

In einem 250-mL-Rundkolben werden N-Boc-Ethanolamin, Benzoesäure, EDC.HCl,

DIPEA und DMAP in DCM gelöst.

Die resultierende gelbe Lösung wird über Nacht bei Raumtemperatur gerührt.

Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

Nach vollständiger Umsetzung wird die Reaktionsmischung nacheinander mit 1 M HCl (3

x 50 mL), 2 M NaOH (3 x 50 mL) und Sole (1 x 50 mL) gewaschen.

Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das

Lösungsmittel im Vakuum entfernt.

Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel (Laufmittel:

Hexan/Ethylacetat = 3:1 bis 1:1) gereinigt.

Produkt Ausbeute Schmelzpunkt

2-((tert-

Butoxycarbonyl)amino)ethylbe

nzoat

77% Fester Stoff

Tabelle 1: Zusammenfassung der quantitativen Daten für die Steglich-Veresterung.

Acylierung mit Acylchloriden
Eine alternative und oft schnellere Methode ist die Reaktion mit einem Acylchlorid in

Gegenwart einer organischen Base wie Triethylamin (TEA), die den entstehenden

Chlorwasserstoff neutralisiert.[1]
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Workflow: Acylierung mit Acylchlorid

N-Boc-Ethanolamin
+ Triethylamin in DCM Kühlen auf 0 °C Tropfenweise Zugabe

von Benzoylchlorid
Rühren bei 0 °C (1h)

und Raumtemperatur (1h)
Wässrige Aufarbeitung

(NaHCO₃, Sole) Säulenchromatographie N-Boc-2-acyloxyethylamin

Click to download full resolution via product page

Experimentelles Protokoll: Synthese von 2-((tert-Butoxycarbonyl)amino)ethylbenzoat[1]

Reagenzien und Materialien:

N-Boc-Ethanolamin (3,2 g, 20 mmol)

Triethylamin (3,0 g, 30 mmol)

Benzoylchlorid (3,1 g, 22 mmol)

Dichlormethan (DCM) (40 mL)

Gesättigte Natriumbicarbonatlösung (NaHCO₃)

Gesättigte Natriumchloridlösung (Sole)

Wasserfreies Natriumsulfat

Durchführung:

N-Boc-Ethanolamin und Triethylamin werden in einem 250-mL-Rundkolben in DCM

gelöst.

Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.

Benzoylchlorid wird langsam zur gekühlten Lösung getropft.

Nach der Zugabe wird die Mischung für 1 Stunde bei 0 °C und anschließend für eine

weitere Stunde bei Raumtemperatur gerührt.
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Die Reaktionsmischung wird mit gesättigter NaHCO₃-Lösung (1 x 40 mL) und Sole (1 x 40

mL) gewaschen.

Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet und das

Lösungsmittel im Vakuum entfernt.

Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel (Laufmittel:

Hexan/Ethylacetat = 3:1 bis 1:1) gereinigt.

Produkt Ausbeute Schmelzpunkt

2-((tert-

Butoxycarbonyl)amino)ethylbe

nzoat

80% Fester Stoff

Tabelle 2: Zusammenfassung der quantitativen Daten für die Acylierung mit Benzoylchlorid.

O-Alkylierung (Williamson-Ethersynthese)
Die Williamson-Ethersynthese ist eine klassische und weit verbreitete Methode zur Herstellung

von Ethern. Dabei wird der Alkohol zunächst mit einer starken Base deprotoniert, um ein

Alkoholat zu bilden, das dann in einer nukleophilen Substitutionsreaktion (SN2) mit einem

Alkylhalogenid reagiert.[3][4][5]

Workflow: Williamson-Ethersynthese

N-Boc-Ethanolamin
in wasserfreiem THF

Zugabe von NaH bei 0 °C
(Wasserstoffentwicklung)

Zugabe von Alkylhalogenid
(z.B. Benzylbromid)

Rühren bei Raumtemperatur
(mehrere Stunden bis über Nacht)

Quenchen mit Wasser,
Extraktion mit Ethylacetat Säulenchromatographie N-Boc-2-alkoxyethylamin

Click to download full resolution via product page

Experimentelles Protokoll: Synthese von tert-Butyl-(2-(benzyloxy)ethyl)carbamat

(Beispielhaftes Protokoll)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://organic-synthesis.com/alcohol-to-ether-using-williamson-synthesis/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.02%3A_Preparing_Ethers
https://www.benchchem.com/product/b136270?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagenzien und Materialien:

N-Boc-Ethanolamin (1,61 g, 10 mmol)

Natriumhydrid (NaH), 60%ige Dispersion in Mineralöl (0,48 g, 12 mmol)

Benzylbromid (1,88 g, 11 mmol)

Wasserfreies Tetrahydrofuran (THF) (50 mL)

Gesättigte Ammoniumchloridlösung (NH₄Cl)

Ethylacetat

Gesättigte Natriumchloridlösung (Sole)

Wasserfreies Magnesiumsulfat

Durchführung:

In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Kolben wird N-Boc-

Ethanolamin in wasserfreiem THF gelöst und auf 0 °C gekühlt.

Natriumhydrid wird portionsweise zugegeben. Die Mischung wird bei 0 °C gerührt, bis die

Wasserstoffentwicklung aufhört (ca. 30 Minuten).

Benzylbromid wird langsam zugetropft.

Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und über Nacht

gerührt.

Die Reaktion wird vorsichtig durch Zugabe von gesättigter NH₄Cl-Lösung gequencht.

Die wässrige Phase wird mit Ethylacetat extrahiert. Die vereinigten organischen Phasen

werden mit Sole gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und im

Vakuum eingeengt.

Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt.
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Produkt Ausbeute

tert-Butyl-(2-(benzyloxy)ethyl)carbamat >85% (typisch)

Tabelle 3: Erwartete Daten für die Williamson-Ethersynthese.

Mitsunobu-Reaktion
Die Mitsunobu-Reaktion ermöglicht die Umwandlung von Alkoholen in eine Vielzahl von

funktionellen Gruppen, einschließlich Estern, unter milden, neutralen Bedingungen.[6][7][8][9]

Sie ist besonders nützlich für sterisch gehinderte Alkohole oder wenn eine Inversion der

Stereochemie an einem chiralen Zentrum erforderlich ist. Die Reaktion verwendet

typischerweise Triphenylphosphin (PPh₃) und ein Azodicarboxylat wie Diethylazodicarboxylat

(DEAD) oder Diisopropylazodicarboxylat (DIAD).[8][9]

Workflow: Mitsunobu-Reaktion

N-Boc-Ethanolamin
+ Carbonsäure
+ PPh₃ in THF

Kühlen auf 0 °C Tropfenweise Zugabe
von DIAD oder DEAD

Rühren bei Raumtemperatur
(mehrere Stunden bis über Nacht) Entfernen des Lösungsmittels Säulenchromatographie

(zur Abtrennung von PPh₃O und Hydrazin-Nebenprodukt) N-Boc-2-acyloxyethylamin

Click to download full resolution via product page

Experimentelles Protokoll: Synthese von Estern mittels Mitsunobu-Reaktion (Allgemeines

Protokoll)[10][11]

Reagenzien und Materialien:

N-Boc-Ethanolamin (1,0 Äq.)

Carbonsäure (oder ein anderes Nukleophil wie ein Phenol) (1,2 Äq.)

Triphenylphosphin (PPh₃) (1,5 Äq.)
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Diisopropylazodicarboxylat (DIAD) oder Diethylazodicarboxylat (DEAD) (1,5 Äq.)

Wasserfreies Tetrahydrofuran (THF)

Durchführung:

In einem trockenen, mit Inertgas gespülten Kolben werden N-Boc-Ethanolamin, die

Carbonsäure und Triphenylphosphin in wasserfreiem THF gelöst.

Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.

DIAD oder DEAD wird langsam zur gerührten Lösung getropft, wobei die Temperatur unter

5 °C gehalten wird.

Nach der Zugabe wird das Eisbad entfernt, und die Reaktionsmischung wird für 6-24

Stunden bei Raumtemperatur gerührt.

Der Reaktionsfortschritt wird mittels DC überwacht.

Nach vollständiger Umsetzung wird das Lösungsmittel im Vakuum entfernt.

Das Rohprodukt wird direkt auf eine Kieselgelsäule aufgetragen und chromatographisch

gereinigt, um das gewünschte Esterprodukt von den Nebenprodukten

(Triphenylphosphinoxid und das Hydrazin-Derivat) zu trennen.

Reaktionstyp Nukleophil Typische Ausbeute

Esterbildung Carbonsäure 70-95%

Etherbildung Phenol 60-90%

Tabelle 4: Typische Ausbeuten für die Mitsunobu-Reaktion.

Zusammenfassung der Methoden
Die Wahl der geeigneten Derivatisierungsmethode hängt von der Zielstruktur, der Verfügbarkeit

der Reagenzien und der Kompatibilität mit anderen funktionellen Gruppen im Molekül ab.
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Methode
Reaktionsklas
se

Hauptreagenzi
en

Vorteile Nachteile

Steglich-

Veresterung
O-Acylierung

Carbonsäure,

EDC, DMAP

Milde

Bedingungen,

hohe Ausbeuten

Entfernung des

Harnstoff-

Nebenprodukts

kann schwierig

sein

Acylierung mit

Acylchlorid
O-Acylierung

Acylchlorid, Base

(z.B. TEA)

Schnelle

Reaktion, hohe

Reaktivität

Acylchloride sind

oft

feuchtigkeitsemp

findlich

Williamson-

Ethersynthese
O-Alkylierung

Starke Base

(z.B. NaH),

Alkylhalogenid

Robuste und

vielseitige

Methode für

Ether

Erfordert

wasserfreie

Bedingungen,

starke Base

Mitsunobu-

Reaktion

O-Acylierung / O-

Alkylierung

PPh₃,

DIAD/DEAD,

Nukleophil

Sehr milde,

neutrale

Bedingungen,

Inversion der

Konfiguration

Schlechte

Atomökonomie,

aufwendige

Reinigung

Tabelle 5: Vergleichende Übersicht der Derivatisierungsmethoden.

Diese Applikationsschrift soll als umfassende Ressource für die erfolgreiche Derivatisierung

von N-Boc-Ethanolamin dienen und Forschern ermöglichen, diese wichtige chemische

Transformation effizient in ihre Synthesestrategien zu integrieren.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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